5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

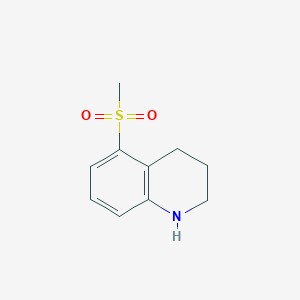

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H13NO2S. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methanesulfonyl group attached to the tetrahydroquinoline ring, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Tetrahydroquinoline+Methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The crude product is typically purified by recrystallization from a solvent mixture such as ethyl acetate and hexane .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While the query specifies "5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline," the search results largely discuss "6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline" and related compounds. Due to the limited information available for the exact compound requested, the information below will include details for similar compounds.

Scientific Research Applications

Tetrahydroquinoline and its derivatives, including those with a methanesulfonyl group, have diverse applications in chemistry, biology, medicine, and industry. They act as building blocks in synthesizing complex molecules and are studied for their potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore their potential as therapeutic agents for various diseases and in the development of pharmaceuticals and fine chemicals.

Additional Applications

Tetrahydroquinolines have a broad spectrum of applications beyond those listed above :

- Analgesics

- Anticonvulsants

- Antidepressants

- Antipsychotics

- Antihypertensives

- Antiarrhythmics

- Antiallergenics

- Antimalarials

- Antitumor agents

- Anticancer agents

- Antifungal agents

- Antichagasic agents

- Antiosteoporotics

- Immunosuppressants

Case Studies

The following table illustrates a few case studies that explore the application of Tetrahydroquinoline derivatives:

| Study | Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|---|

| 6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline | A549 | 1.5 | Tubulin inhibition | |

| Derivative A | E. coli | 50 | Antibacterial | |

| (R)-D4 | Mouse model | N/A | Autoimmune treatment |

Natural Compounds

Mecanismo De Acción

The mechanism of action of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to inhibit certain enzymes and disrupt cellular processes is being investigated for its therapeutic potential .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

5-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a methanesulfonyl group, leading to variations in biological activity and applications.

Uniqueness: The presence of the methanesulfonyl group in 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline imparts unique electrophilic properties, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Actividad Biológica

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline skeleton with a methanesulfonyl group. This unique structure contributes to its reactivity and interaction with various biological targets. The molecular formula is C10H13NO2S and its SMILES representation is CS(=O)(=O)C1=CC=CC2=C1CCCN2 .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The biological activity is influenced by the substituents on the tetrahydroquinoline ring and their interactions with biological targets.

Antimicrobial Properties

Many tetrahydroquinoline derivatives have demonstrated antibacterial and antifungal activities. For instance, studies have shown that this compound can inhibit the growth of various pathogenic microorganisms .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: Tetrahydroquinoline derivatives are known to interact with enzymes crucial for cellular processes. This interaction can lead to altered metabolic pathways .

- Receptor Binding: Studies have indicated that these compounds can bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives. For example:

- A study reported that certain analogs exhibited IC50 values significantly lower than Doxorubicin in various cancer cell lines (e.g., IC50 values of 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL) .

This suggests that these compounds could be promising candidates for further development in cancer therapy.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various biological targets. Interaction studies have shown that it binds effectively to proteins involved in immune responses and cancer cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methyl substitution at position 1 | Enhanced lipophilicity |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Methyl substitution at position 2 | Altered biological activity |

| 5-Sulfonyl-1,2,3,4-tetrahydroquinoline | Sulfonyl group at position 5 | Increased solubility |

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine substitution at position 6 | Potential for enhanced receptor binding |

Propiedades

IUPAC Name |

5-methylsulfonyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQOVHPVJSTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.